

A Comparative Spectroscopic Analysis of 9-Acetylphenanthrene and Its Isomers

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Compound of Interest

Compound Name: 9-Acetylphenanthrene

Cat. No.: B180964

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This guide provides a detailed spectroscopic comparison of **9-acetylphenanthrene** and its positional isomers: 1-, 2-, 3-, and 4-acetylphenanthrene. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their spectral characteristics to aid in identification and differentiation. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables present a compilation of spectroscopic data for the acetylphenanthrene isomers. These values are critical for the structural elucidation and differentiation of these closely related compounds.

¹H NMR Spectroscopic Data (Chemical Shifts, δ , in ppm)

| Proton | 1-Acetylphenanthrene | 2-Acetylphenanthrene | 3-Acetylphenanthrene | 9-Acetylphenanthrene |
|--------------------|----------------------|----------------------|----------------------|----------------------|
| -COCH ₃ | ~2.7 | ~2.75 | 2.76 | 2.85 |
| Aromatic H | ~7.5 - 9.2 | ~7.6 - 8.8 | ~7.6 - 9.0 | ~7.6 - 8.8 |

Note: Specific proton assignments for the aromatic region are complex and often require advanced 2D NMR techniques for definitive assignment. The data presented represents the general regions for the aromatic protons.

¹³C NMR Spectroscopic Data (Chemical Shifts, δ , in ppm)

| Carbon | 1-Acetylphenanthrene | 2-Acetylphenanthrene | 3-Acetylphenanthrene[1] | 9-Acetylphenanthrene[2] |
|--------------------|----------------------|----------------------|-------------------------|-------------------------|
| C=O | ~198 | ~198 | 198.1 | 201.2 |
| -COCH ₃ | ~27 | ~27 | 26.8 | 30.3 |
| Aromatic C | ~122 - 138 | ~123 - 136 | ~123-135 | ~123 - 135 |

Infrared (IR) Spectroscopy Data (Wavenumber, cm^{-1})

| Functional Group | 1-Acetylphenanthrene | 2-Acetylphenanthrene | 3-Acetylphenanthrene[3] | 9-Acetylphenanthrene[2] |
|----------------------------|----------------------|----------------------|-------------------------|-------------------------|
| C=O Stretch | ~1680 | ~1680 | ~1680 | ~1685 |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 | ~3060 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1490 |
| C-H Bending (out-of-plane) | ~750, ~830 | ~810, ~890 | ~750, ~890 | ~750, ~880 |

Mass Spectrometry (MS) Data

| Isomer | Molecular Ion (M ⁺) | Base Peak (m/z) | Major Fragments (m/z) |
|-------------------------------------|---------------------------------|-----------------|-----------------------|
| 1-Acetylphenanthrene | 220 | 205 | 176 |
| 2-Acetylphenanthrene | 220 | 205 | 176 |
| 3-Acetylphenanthrene ^[4] | 220 | 205 | 176 |
| 9-Acetylphenanthrene ^[2] | 220 | 205 | 176, 151 |

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the acetylphenanthrene isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - A standard pulse sequence (e.g., zg30) is used.
 - The spectral width is set to approximately 15 ppm.
 - A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
 - The relaxation delay is typically set to 1-2 seconds.
- ¹³C NMR Acquisition:

- A proton-decoupled pulse sequence (e.g., zgpg30) is used.
- The spectral width is set to approximately 220 ppm.
- A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ^{13}C .
- The relaxation delay is typically set to 2 seconds.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

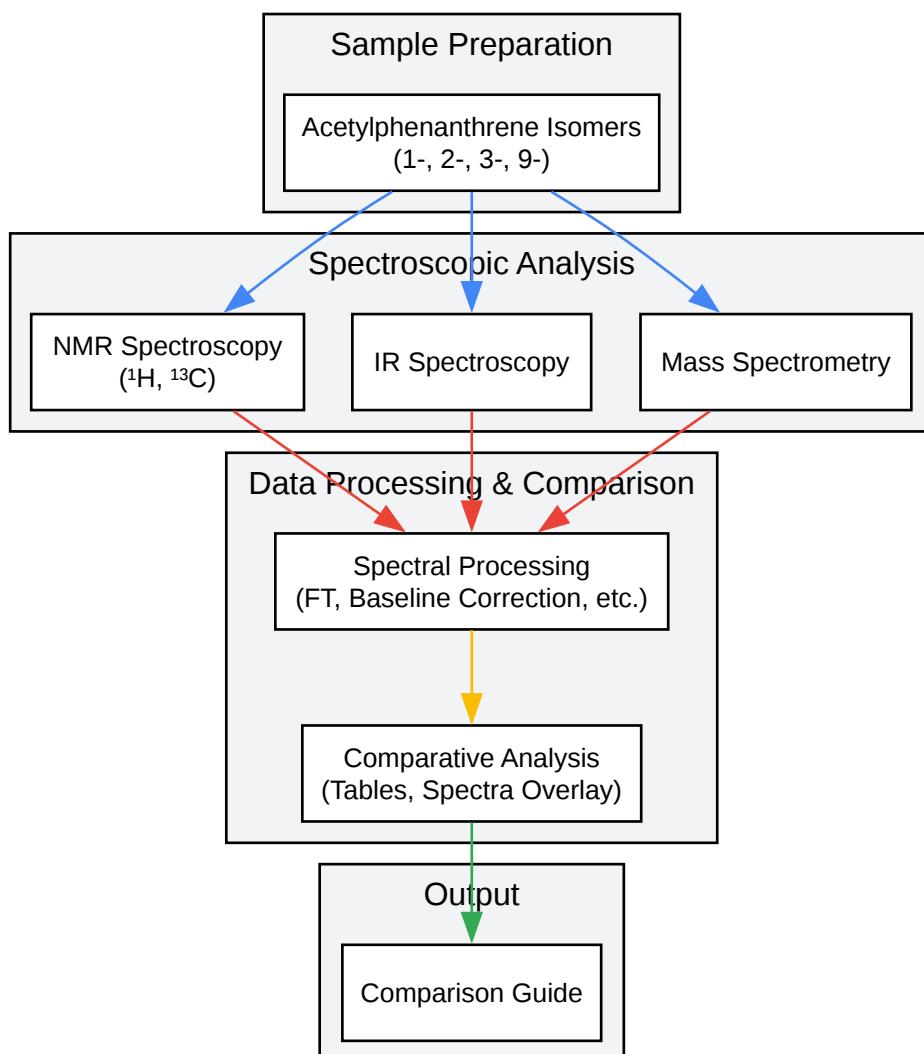
- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
 - The sample is then scanned, typically over the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as:
 - Electron Ionization (EI): For volatile samples, often coupled with Gas Chromatography (GC-MS). The sample is vaporized and bombarded with a high-energy electron beam.
 - Electrospray Ionization (ESI): For less volatile samples, often coupled with Liquid Chromatography (LC-MS). The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) is used to separate the ions based on their mass-to-charge ratio (m/z).
- Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.
- Data Analysis: The molecular ion peak (M^+) is identified to determine the molecular weight. The fragmentation pattern is analyzed to provide information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of acetylphenanthrene isomers.



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